![molecular formula C24H18O8S B2671740 (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 929456-23-5](/img/structure/B2671740.png)
(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H18O8S and its molecular weight is 466.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes a cyclization process in the presence of bases, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
- Intermediate Synthesis : Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, can be synthesized from salicylic acid. Optimized reaction conditions have been developed to improve the yield significantly (Xu et al., 2018).
Photodynamic Therapy Applications
- Cancer Treatment : New zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base shows promise for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Photosensitization and Synthetic Methods
- Synthetic Applications : Methyl cis-4-oxoalk-2-enoates can be synthesized using a one-pot procedure involving singlet oxygen oxygenation, offering a range of applicability and good yields (Iesce et al., 1995).
- Furan Derivatives Synthesis : Ethyl 2-methoxy-5-aminosulfonyl benzoate can participate in reactions with various compounds, leading to the synthesis of pyran derivatives, which are important in chemical synthesis (Mérour & Cossais, 1991).
Agricultural and Environmental Applications
- Herbicide Metabolism : Metsulfuron methyl is metabolized in wheat and barley to form specific compounds, indicating its breakdown pathways in agricultural settings (Anderson et al., 1989).
properties
IUPAC Name |
methyl 4-[(Z)-[6-(4-methoxyphenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8S/c1-29-17-7-10-19(11-8-17)33(27,28)32-18-9-12-20-21(14-18)31-22(23(20)25)13-15-3-5-16(6-4-15)24(26)30-2/h3-14H,1-2H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAPPBAQPRGCZ-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate |
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